2-Cyano-5-(4-ethoxycarbonylphenyl)phenol
Description
Properties
IUPAC Name |
ethyl 4-(4-cyano-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-17)15(18)9-13/h3-9,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNPXCIJGIBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514169 | |
| Record name | Ethyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288067-36-7 | |
| Record name | Ethyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Boronic Acid Intermediate
The 4-ethoxycarbonylphenyl boronic acid is prepared from methyl 4-bromobenzoate in a two-step process:
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Esterification : Methyl 4-bromobenzoate reacts with ethanol in acidic media to yield ethyl 4-bromobenzoate.
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Borylation : A Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and palladium catalysis (Pd(dppf)Cl₂) converts the bromide to the boronic acid.
Representative Conditions :
Coupling with Cyanophenol Derivatives
The boronic acid undergoes Suzuki coupling with 2-cyano-5-bromophenol under the following optimized conditions:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: H₂O/EtOH (1:3 v/v)
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Temperature: 90°C, 12 h
Key Challenge : The phenolic hydroxyl group necessitates protection (e.g., as a silyl ether) to prevent side reactions during coupling. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.
Nucleophilic Aromatic Substitution Pathway
Halogenation-Cyanidation Sequence
An alternative route involves electrophilic substitution followed by cyanation:
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Bromination : 5-(4-Ethoxycarbonylphenyl)phenol is treated with Br₂ in acetic acid to yield 2-bromo-5-(4-ethoxycarbonylphenyl)phenol.
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Cyanation : The bromide undergoes nucleophilic displacement with CuCN in DMF at 120°C for 24 h (Yield: 65%).
Limitations :
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Regioselectivity issues arise due to competing para-bromination.
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Copper-mediated cyanation risks over-reduction of the nitrile group.
One-Pot Oxidative Cyanation
A scalable method adapted from green chemistry principles employs hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in ethanol:
Procedure :
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Dissolve 5-(4-ethoxycarbonylphenyl)phenol (1 mmol) in EtOH (3 mL).
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Add H₂O₂ (30%, 3 mmol) and HBr (62%, 3 mmol).
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Stir at ambient temperature for 1 minute.
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Quench with H₂O, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Advantages :
Comparative Analysis of Synthetic Routes
Optimization Strategies and Troubleshooting
Enhancing Cyanidation Efficiency
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(4-ethoxycarbonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Organic Synthesis
2-Cyano-5-(4-ethoxycarbonylphenyl)phenol serves as a versatile building block in organic synthesis. It can participate in various reactions, including:
- Nucleophilic Substitution: The cyano group can be substituted with different nucleophiles to yield various derivatives.
- Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.
These reactions are crucial for developing pharmaceuticals and agrochemicals.
Research has indicated that compounds similar to 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol exhibit significant biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anti-inflammatory Effects: The phenolic structure may contribute to reduced inflammation in biological systems.
These properties make the compound a candidate for further exploration in drug development.
Medicinal Chemistry
In medicinal chemistry, the compound's unique structure allows for modifications that can enhance therapeutic efficacy. Its potential applications include:
- Drug Design: The compound can be modified to improve binding affinity to biological targets.
- Therapeutic Development: Investigations into its role as an anti-cancer agent are ongoing, leveraging its ability to interact with specific cellular pathways.
Case Study 1: Synthesis of Novel Derivatives
A study focused on synthesizing derivatives of 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol demonstrated its utility as a precursor for creating compounds with enhanced biological activity. Researchers modified the ethoxycarbonyl group to explore variations in solubility and bioavailability.
Case Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial activity of synthesized derivatives was assessed against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting pathways for developing new antibiotics based on this scaffold.
Industrial Applications
The compound's reactivity makes it suitable for various industrial applications:
- Polymer Chemistry: It can be used as a monomer or additive in polymer formulations to enhance thermal stability or mechanical properties.
- Coatings and Adhesives: Its phenolic nature allows it to serve as a curing agent or modifier in resin formulations.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to proteins or enzymes and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent type, position, or functional groups. Relevant examples include:
Key Observations :
- Lipophilicity: Fluorinated analogs (e.g., 2-Cyano-5-(4-fluorophenyl)phenol) exhibit higher logP values, suggesting improved membrane permeability relative to ethoxycarbonyl derivatives .
- Biological Activity: Sulfonamide derivatives with cyano groups (e.g., ) show moderate cytotoxicity (IC₅₀ ~45–85 µM), suggesting that the target compound’s cyano and ester groups may synergize for similar bioactivity .
Pharmacological Potential (Inferred)
While direct data on 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol are unavailable, structurally related sulfonamides and cyano-containing compounds demonstrate:
Biological Activity
2-Cyano-5-(4-ethoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with various biomolecules and possible therapeutic applications.
The compound is characterized by its unique structure, which features a cyano group and an ethoxycarbonyl substituent on a phenolic framework. This specific arrangement grants it distinct chemical properties that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 267.28 g/mol |
| CAS Number | 288067-36-7 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may modulate the activity of these biomolecules, leading to alterations in cellular processes and physiological responses. Research indicates that it can act as an inhibitor or activator depending on the target enzyme or receptor involved.
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The phenolic hydroxyl group in 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol likely contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Antimicrobial Activity
Research has indicated potential antimicrobial effects, suggesting that this compound may inhibit the growth of various bacteria and fungi. This property could be valuable for developing new antimicrobial agents.
Enzyme Inhibition
Preliminary studies suggest that 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Case Study: Phenolic Compounds in Drug Development
A recent study explored the use of phenolic compounds, including derivatives of 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol, for their potential in drug development. The findings highlighted their ability to interact with cancer cell lines, demonstrating cytotoxic effects at specific concentrations.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Effective in scavenging free radicals |
| Antimicrobial | Inhibitory effects on bacterial growth |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Q & A
Q. What are the optimal synthetic routes for 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, such as:
Suzuki-Miyaura Coupling: To attach the 4-ethoxycarbonylphenyl group to a phenolic precursor .
Cyanation: Introduction of the cyano group via palladium-catalyzed cross-coupling or nucleophilic substitution.
Esterification: Ethoxycarbonyl group incorporation using ethanol under acidic conditions.
Critical Parameters:
- Catalyst selection: Palladium/ligand systems (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature control: Cyanation requires precise control (60–80°C) to avoid side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Yield Optimization:
| Step | Yield Range (%) | Key Factor |
|---|---|---|
| Coupling | 60–75 | Catalyst loading (1–2 mol%) |
| Cyanation | 45–65 | Reaction time (12–24 hrs) |
| Esterification | 80–90 | Acid catalyst concentration |
Q. Which analytical techniques are most effective for characterizing 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol?
Answer: A combination of spectroscopic and chromatographic methods ensures structural validation:
Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?
Answer: Discrepancies in stability studies often arise from:
- pH variability: Degradation accelerates below pH 3 due to ester hydrolysis .
- Temperature: Elevated temps (>40°C) destabilize the cyano group, forming carboxylic acid byproducts .
Methodological Resolution:
Controlled Kinetic Studies: Monitor degradation via UV-Vis at λ = 270 nm under varying pH/temperature .
Isolation of Byproducts: Use preparative TLC or column chromatography to identify hydrolyzed products (e.g., 5-(4-carboxyphenyl)phenol) .
Case Study:
| Condition | Half-Life (hrs) | Major Byproduct |
|---|---|---|
| pH 2, 25°C | 48 | Carboxylic acid derivative |
| pH 4, 25°C | >120 | None detected |
Q. What computational strategies predict the compound’s bioactivity in medicinal chemistry applications?
Answer: Advanced approaches include:
- Molecular Docking: Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing cyano groups) with anti-inflammatory activity .
Key Findings:
Q. How do structural modifications at the ethoxycarbonyl group impact electronic properties in material science?
Answer: Substituent effects are studied via:
- DFT Calculations: Analyze HOMO/LUMO gaps (e.g., ΔE = 3.2 eV for the parent compound) .
- Cyclic Voltammetry: Measure redox potentials to assess electron-withdrawing strength .
Comparative Data:
| Modification | HOMO (eV) | LUMO (eV) | Application Relevance |
|---|---|---|---|
| -OCOOEt | -5.8 | -2.6 | Organic semiconductors |
| -COOCH₃ | -5.6 | -2.4 | Reduced charge mobility |
Q. What experimental designs address low reproducibility in scaled-up synthesis?
Answer: Common pitfalls include inconsistent catalyst recovery and solvent purity. Solutions involve:
- Design of Experiments (DoE): Optimize parameters (e.g., stirring rate, inert atmosphere) via factorial design .
- Process Analytical Technology (PAT): Real-time monitoring with FTIR or Raman spectroscopy .
Scalability Results:
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 72 | 95 |
| 100 | 68 | 93 |
Guidelines for Researchers:
- Advanced studies should integrate experimental and computational data to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
